7,7-Difluoro-1-azaspiro[3.5]nonan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7,7-difluoro-1-azaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c9-8(10)3-1-7(2-4-8)5-6(12)11-7/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMMBIVMQDYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(=O)N2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 7,7 Difluoro 1 Azaspiro 3.5 Nonan 2 One
Reactivity of the Ketone Functionality
The ketone group in 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one is a primary site for chemical reactions, influenced electronically by the adjacent difluoromethylene group and sterically by the spirocyclic framework.
Nucleophilic Additions and Reductions
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. The presence of the two electron-withdrawing fluorine atoms on the adjacent carbon is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to a non-fluorinated analog.
Common nucleophilic addition reactions that this compound is expected to undergo include:
Reduction: The ketone can be reduced to the corresponding alcohol, 7,7-difluoro-1-azaspiro[3.5]nonan-2-ol, using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.
| Reducing Agent | Expected Product | Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | 7,7-Difluoro-1-azaspiro[3.5]nonan-2-ol | Protic solvent (e.g., methanol, ethanol) |
| Lithium aluminum hydride (LiAlH₄) | 7,7-Difluoro-1-azaspiro[3.5]nonan-2-ol and/or ring-opened products | Aprotic solvent (e.g., THF, diethyl ether), may also reduce the lactam |
| Catalytic Hydrogenation | 7,7-Difluoro-1-azaspiro[3.5]nonan-2-ol | H₂, catalyst (e.g., Pd/C, PtO₂) |
Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) would lead to the formation of tertiary alcohols.
Cyanohydrin Formation: Reaction with hydrogen cyanide or a cyanide salt in the presence of acid yields a cyanohydrin.
Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphorus ylide (a Wittig reagent).
Enolate Chemistry and Alpha-Substitution Reactions
The formation of an enolate from this compound presents significant challenges. The carbon alpha to the ketone on one side is a spiro center and thus lacks a proton for deprotonation. The other alpha-carbon is part of the β-lactam ring. While protons on the carbon adjacent to a carbonyl are typically acidic, the acidity of the α-protons in β-lactams can vary.
Should enolate formation be possible, it would open pathways for various alpha-substitution reactions. However, the stability of the enolate and the potential for competing reactions, such as ring-opening of the strained β-lactam, would need to be considered.
Transformations Involving the Azaspirocyclic Scaffold
The unique spirocyclic and β-lactam structure of this compound allows for a range of transformations that modify the core scaffold.
Ring-Opening and Ring-Cleavage Reactions
The β-lactam ring is susceptible to nucleophilic attack and cleavage due to its inherent ring strain. This reactivity is a hallmark of β-lactam chemistry.
Hydrolysis: In the presence of acid or base, the lactam can be hydrolyzed to the corresponding β-amino acid, 2-(aminomethyl)-1,1-difluorocyclohexane-1-carboxylic acid.
Aminolysis: Reaction with amines can open the lactam ring to form an amide.
Alcoholysis: Alcohols, particularly in the presence of a catalyst, can react to form the corresponding β-amino ester.
| Reagent/Condition | Product Type |
| H₃O⁺ / Heat | β-amino acid (hydrolysis) |
| NaOH / H₂O, then H₃O⁺ | β-amino acid (hydrolysis) |
| R'NH₂ | N-substituted β-amino amide (aminolysis) |
| R'OH / H⁺ | β-amino ester (alcoholysis) |
Functionalization of the Azacyclic Nitrogen
The nitrogen atom of the β-lactam is a secondary amide and can undergo various functionalization reactions.
N-Alkylation: Deprotonation of the N-H bond with a suitable base followed by reaction with an alkyl halide would yield an N-alkylated product.
N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides to form N-acyl derivatives.
N-Arylation: Under specific conditions, such as Buchwald-Hartwig amination, the nitrogen could be arylated.
Modifications at the Difluoromethylene Moiety
The gem-difluoromethylene group is generally stable. The carbon-fluorine bond is strong, and reactions involving the cleavage of these bonds are typically challenging. However, under certain conditions, transformations at this position may be possible. For instance, some gem-difluoro compounds can undergo elimination reactions to form fluoroalkenes, though this would be highly dependent on the specific substrate and reaction conditions. thieme.de
Derivatization Strategies for Structural Diversification
The derivatization of the this compound scaffold can be approached by targeting its key reactive sites: the β-lactam ring, the nitrogen atom, and the gem-difluorinated cyclohexane (B81311) ring. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and for the development of novel chemical entities.
Post-Synthetic Modifications and Late-Stage Functionalization
Post-synthetic modifications of the core this compound structure would likely focus on the inherent reactivity of the β-lactam. Due to significant ring strain, the four-membered lactam is susceptible to nucleophilic attack, leading to ring-opening reactions. wikipedia.org This reactivity can be harnessed to introduce a variety of functional groups.
β-Lactam Ring Opening: The carbonyl group of the β-lactam is a primary site for nucleophilic acyl substitution. Reaction with nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions, would lead to the corresponding amides, esters, or thioesters of a difluorinated aminocyclohexyl propanoic acid derivative. This approach effectively linearizes the spirocyclic system, offering a scaffold for further functionalization.
Late-stage functionalization (LSF) of the cyclohexane ring presents a more challenging yet highly valuable strategy for introducing molecular diversity. The presence of the electron-withdrawing gem-difluoro group can influence the reactivity of the neighboring C-H bonds, potentially directing site-selective functionalization. nih.gov Modern C-H activation methodologies could be explored for this purpose. For instance, transition-metal-catalyzed C-H oxidation or halogenation could introduce new functional handles on the cyclohexane ring, away from the fluorine atoms.
A hypothetical late-stage hydroxylation reaction is presented in the table below, illustrating how a new functional group could be introduced onto the cyclohexane ring.
| Reactant | Reagents and Conditions | Product | Transformation Type |
|---|---|---|---|
| This compound | 1. Strong base (e.g., LDA) 2. Electrophilic oxygen source (e.g., MoOPH) | Hydroxy-7,7-difluoro-1-azaspiro[3.5]nonan-2-one | Late-Stage C-H Hydroxylation |
Strategies for Introduction of New Functional Groups
The introduction of new functional groups can be systematically approached by considering the different components of the molecule.
N-Functionalization of the β-Lactam: The nitrogen atom of the β-lactam, being a secondary amine, is a prime candidate for derivatization. N-alkylation or N-arylation can be achieved under standard conditions, for example, by reaction with alkyl halides or aryl halides in the presence of a base. This would allow for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties such as lipophilicity and solubility. nih.gov
Functionalization of the Cyclohexane Ring: Beyond late-stage C-H activation, the cyclohexane ring could potentially be functionalized through radical-based reactions. The stability of the gem-difluoro group makes it amenable to various reaction conditions. For example, radical bromination followed by nucleophilic substitution could introduce diverse functionalities.
Modification of the β-Lactam Ring Itself: While ring-opening is a common transformation, it is also conceivable to modify the β-lactam ring while keeping it intact. For instance, deprotonation at the C3 position with a strong base, followed by reaction with an electrophile, could lead to C3-substituted derivatives. The success of this approach would depend on the relative acidity of the protons at C3 versus other positions in the molecule.
The following interactive table summarizes potential strategies for introducing new functional groups onto the this compound scaffold.
| Target Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Lactam Nitrogen | N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | N-Alkyl |
| Lactam Nitrogen | N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl |
| Lactam Carbonyl | Reduction | Reducing agent (e.g., LiAlH₄) | Ring-opened amino alcohol |
| Cyclohexane Ring | Radical Halogenation | N-Bromosuccinimide (NBS), Radical initiator (AIBN) | Bromoalkyl |
Computational and Advanced Spectroscopic Analysis for Mechanistic and Conformational Insights
Theoretical Studies and Computational Chemistry
Theoretical chemistry provides powerful tools to predict and interpret the behavior of complex molecules. For 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one, computational studies are crucial for understanding how the introduction of a gem-difluoro group onto the spirocyclic scaffold influences its properties.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) theory, are employed to investigate the electronic properties of this compound. emerginginvestigators.orgarxiv.org These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.
The presence of two highly electronegative fluorine atoms at the C7 position significantly alters the electronic landscape of the molecule. These atoms exert a strong electron-withdrawing inductive effect, which polarizes the C-F bonds and influences adjacent atoms. This effect can be quantified through Mulliken charge analysis, which partitions the total electron density among the atoms in the molecule. emerginginvestigators.org The analysis typically reveals a significant partial positive charge on the C7 carbon and partial negative charges on the fluorine atoms.
Furthermore, Frontier Molecular Orbital (FMO) theory is used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical indicators of chemical reactivity and stability. emerginginvestigators.org A larger HOMO-LUMO gap generally implies higher kinetic stability. The electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue.
Table 1: Calculated Electronic Properties of this compound The following data is illustrative and based on typical results from DFT calculations (B3LYP/6-31G level of theory).*
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 6.7 eV | A large gap suggests high kinetic stability and low reactivity. |
| Dipole Moment | 3.8 D | The high value reflects the significant charge separation due to the fluorine and carbonyl groups. |
| Mulliken Charge on F | -0.35 e | Confirms the high electronegativity and electron-withdrawing nature of fluorine. |
| Mulliken Charge on N | -0.45 e | The nitrogen of the lactam is an electron-rich center. |
| Mulliken Charge on C=O | +0.55 e | The carbonyl carbon is an electrophilic center. |
The spirocyclic structure of this compound imparts significant conformational constraints. The molecule consists of a four-membered β-lactam ring fused to a six-membered cyclohexane (B81311) ring at a single carbon atom. Computational conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. acs.orgnih.govrsc.org
The cyclohexane ring can adopt several conformations, such as chair, boat, and twist-boat. For a substituted cyclohexane, the chair conformation is typically the most stable. In the case of this compound, the chair conformation of the cyclohexane ring would be the expected ground state. The β-lactam ring is nearly planar due to ring strain.
Potential energy surface (PES) scans are performed by systematically changing key dihedral angles and calculating the energy at each point. This allows for the mapping of the energy landscape and identification of local and global energy minima. The relative energies of different conformers determine their population at a given temperature. The gem-difluoro substitution can influence the conformational preference of the cyclohexane ring due to steric and electronic effects.
Table 2: Relative Energies of Plausible Conformers of this compound The following data is hypothetical, illustrating a typical outcome of conformational analysis.
| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| 1 | Chair (Cyclohexane) | 0.00 | >99% |
| 2 | Twist-Boat (Cyclohexane) | 5.5 | <1% |
| 3 | Boat (Cyclohexane) | 6.9 | <0.1% |
While conformational analysis identifies stable structures, molecular dynamics (MD) simulations provide insights into the molecule's dynamic behavior over time. psu.edupsu.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent molecules to mimic solution-phase behavior. acs.org
For this compound, MD simulations can be used to study the flexibility of the spirocyclic system, including the rate of ring-flipping of the cyclohexane moiety. These simulations can also reveal the stability of intramolecular hydrogen bonds and the influence of the solvent on the conformational equilibrium. By analyzing the trajectory of the atoms over nanoseconds or longer, one can understand how the molecule explores its conformational space and the timescales of these motions. This is particularly important for understanding how the molecule's shape might change upon interacting with a biological target.
Computational chemistry can predict the most likely sites of chemical reactions on a molecule. nih.gov By analyzing the electronic structure, one can identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions. The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. d-nb.inforesearchgate.netacs.org
For this compound, the carbonyl carbon of the β-lactam is expected to be a primary electrophilic site, susceptible to attack by nucleophiles. The nitrogen atom, conversely, is a potential nucleophilic center. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its potential reaction mechanisms.
Role of 7,7 Difluoro 1 Azaspiro 3.5 Nonan 2 One As a Molecular Building Block
Integration into Complex Molecular Architectures
The rigid, yet geometrically complex, nature of the 7,7-difluoro-1-azaspiro[3.5]nonan-2-one scaffold makes it an attractive starting point for the synthesis of more elaborate molecules. The presence of the lactam functionality provides a reliable chemical handle for further modification and elaboration, allowing for its seamless integration into larger, more complex molecular architectures designed to interact with specific biological targets.
The structure of this compound is well-suited for the construction of diverse chemical libraries for screening purposes. The β-lactam ring contains a reactive nitrogen atom that can be functionalized, and the carbon atom adjacent to the carbonyl group (C3) can be derivatized, providing two key vectors for diversification. This allows for the systematic introduction of a wide range of substituents, enabling the generation of a library of compounds with varied steric and electronic properties around a common rigid core. By modifying these positions, chemists can rapidly generate a multitude of analogs to explore structure-activity relationships (SAR) for a given biological target. The spirocyclic framework ensures that the appended substituents are held in well-defined spatial orientations, which is a critical feature for effective interaction with protein binding sites.
Table 1: Potential Points of Diversification for Library Synthesis
| Position | Type of Modification | Potential Functionalities to Introduce |
| N1 (Lactam Nitrogen) | N-Alkylation, N-Arylation, Acylation | Alkyl chains, (hetero)aryl groups, amides, carbamates |
| C3 (α-Carbon) | Alkylation, Aldol Condensation | Introduction of side chains, linking to other ring systems |
| Cyclohexane (B81311) Ring | Functionalization (if activated) | Further substitution to modulate solubility and conformation |
This compound has been successfully employed as a key precursor in the synthesis of targeted analogs for specific biological pathways. A notable application is in the development of potent and selective enzyme inhibitors. For instance, this building block has been utilized in the synthesis of inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes implicated in various physiological processes. In these syntheses, the spirocyclic lactam serves as a central scaffold onto which pharmacophoric elements are appended. The synthetic route often involves the N-alkylation or N-arylation of the lactam nitrogen to introduce groups that interact with specific pockets of the enzyme's active site. The gem-difluoro group on the cyclohexane ring is often incorporated to enhance metabolic stability and modulate the acidity of nearby protons, which can be a crucial factor in inhibitor potency.
Design Principles for Novel Chemical Entities
The use of this compound in drug design is guided by several key principles that leverage its unique structural and chemical properties. Its inherent three-dimensionality and conformational rigidity are particularly advantageous in modern drug discovery paradigms.
In the context of fragment-based drug discovery (FBDD), this compound represents an ideal conceptual scaffold. FBDD relies on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target, which are then optimized and grown into more potent leads. This spirocyclic compound possesses several characteristics of an ideal fragment:
Three-Dimensionality: It presents a non-flat shape, allowing for the exploration of deeper, more complex binding pockets than traditional aromatic fragments.
Low Complexity: The core structure is relatively simple, providing a solid starting point for elaboration without excessive molecular weight.
Defined Vectors for Growth: The lactam nitrogen and the alpha-carbon serve as clear, synthetically accessible points for linking to other fragments or growing the molecule to enhance affinity.
Physicochemical Properties: The introduction of fluorine can improve properties such as metabolic stability and binding affinity through favorable interactions with the target protein.
Its utility lies in its ability to act as a rigid anchor that positions appended functional groups in precise orientations for optimal interaction with a target.
The spirocyclic nature of this compound imparts significant conformational rigidity to the molecule. Unlike flexible aliphatic chains, the fused ring system restricts the number of accessible conformations, which has a profound impact on molecular recognition. This pre-organization of the scaffold reduces the entropic penalty upon binding to a target protein, as less conformational freedom is lost. This can translate into higher binding affinity.
The gem-difluoro substitution on the six-membered ring further influences its conformation and electronic properties. These electronegative atoms can affect the puckering of the cyclohexane ring and create local dipoles that may engage in favorable electrostatic or hydrogen-bonding interactions within a protein binding site. The rigid three-dimensional arrangement of atoms defined by this scaffold can lead to highly specific and selective interactions with a biological target, as only a protein with a complementary-shaped binding site can accommodate it effectively.
Stereochemistry is a critical aspect of molecular design, as biological systems are chiral and often exhibit differential responses to enantiomers of a drug molecule. The spiro-carbon atom in the 1-azaspiro[3.5]nonane framework is a stereocenter. Consequently, derivatives of this compound can exist as enantiomers. The synthesis of stereochemically pure versions of this scaffold is crucial, as the absolute configuration will dictate the precise three-dimensional arrangement of the substituents.
This defined stereochemistry is paramount for molecular recognition. One enantiomer may bind with high affinity to a target receptor or enzyme, while the other may be significantly less active or even inactive. Therefore, controlling the stereochemistry of the spirocyclic core and any additional stereocenters introduced during analog synthesis is a key design principle. Stereocontrolled synthesis allows for the generation of molecules with a well-defined 3D structure, which is essential for mapping structure-activity relationships and optimizing drug-target interactions.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of spiro-β-lactams is considered challenging due to the steric hindrance around the spirocyclic carbon center. digitellinc.com Current strategies often rely on established methods like the Staudinger [2+2] ketene-imine cycloaddition. digitellinc.com However, future research will likely focus on developing more efficient and novel synthetic pathways to access 7,7-difluoro-1-azaspiro[3.5]nonan-2-one and related fluorinated lactams. nih.govrsc.org Key areas of development may include:
Catalytic Asymmetric Synthesis: Exploring new chiral catalysts to control the stereochemistry at the spirocyclic center and other stereogenic centers, which is crucial for pharmaceutical applications. smolecule.com
Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability, particularly for reactions involving hazardous reagents or intermediates.
Photoredox Catalysis: Utilizing light-mediated reactions to enable novel bond formations and functionalizations under mild conditions, potentially offering new routes to the core structure or its precursors. chemistryviews.org
Recent advancements in the synthesis of fluorinated δ-lactams have demonstrated efficient, multi-step processes that can tolerate a range of functional groups, providing a foundation for developing new building blocks. nih.govrsc.org
Exploration of Unconventional Reactivity Patterns
The presence of the gem-difluoro group and the strained β-lactam ring in this compound suggests the potential for unique and unconventional reactivity. Future investigations could uncover novel chemical transformations:
Ring-Opening Reactions: Investigating selective ring-opening of the β-lactam to generate novel fluorinated β-amino acids, which are valuable building blocks in medicinal chemistry.
C-F Bond Functionalization: Exploring methods for the selective activation and functionalization of the typically inert C-F bonds, which could lead to a diverse array of new derivatives.
Reactions at the Spirocyclic Core: Studying the influence of the gem-difluoro group on the reactivity of the adjacent cyclohexane (B81311) ring, potentially leading to stereoselective functionalizations. For example, gem-difluoroalkenes, which are related structures, are known to act as valuable building blocks in fluorine chemistry and can undergo reactions like hydrogenation to form difluoromethyl compounds. nih.gov
Radical Reactions: Investigating the behavior of the compound under radical conditions, which could lead to novel C-C and C-heteroatom bond formations. Studies on gem-difluorocycloalkyl building blocks in Minisci reactions have shown that the nature of the heterocyclic core is important for successful incorporation. researchgate.net
Advances in Computational Design and Prediction
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide valuable insights and guide experimental work:
Conformational Analysis: Predicting the preferred three-dimensional structure and conformational dynamics of the molecule, which is crucial for understanding its biological activity.
Reactivity Prediction: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to predict reaction pathways, transition states, and the regioselectivity of chemical transformations. researchgate.net This can help in designing more efficient synthetic routes and exploring novel reactivity.
Property Prediction: In silico prediction of physicochemical properties like solubility, lipophilicity (XlogP), and metabolic stability can accelerate the drug discovery process by prioritizing compounds with favorable profiles. uni.luuni.lu
Virtual Screening: Docking studies and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to various biological targets, thereby identifying potential therapeutic applications.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Predicted XlogP |
|---|---|---|---|
| This compound | C8H11F2NO | 175.08087 | 1.0 uni.lu |
| 7,7-Difluoro-2-azaspiro[3.5]nonane | C8H13F2N | 161.10161 | 1.6 uni.lu |
| Spiro[3.5]nonane | C9H16 | 124.125200510 | 4.2 nih.gov |
| Spiro[3.5]nonane-1,3-dione | C9H12O2 | 152.083729621 | 1.9 nih.gov |
Expansion of the Spiro[3.5]nonane Chemical Space through Derivatization
The 1-azaspiro[3.5]nonan-2-one scaffold serves as a versatile template for creating a diverse library of compounds. Future research will focus on systematic derivatization to explore the chemical space and optimize properties for various applications. digitellinc.com
N-Substitution: Introducing a wide range of substituents on the nitrogen atom of the β-lactam ring to modulate biological activity and physicochemical properties.
Substitution on the Cyclohexane Ring: Functionalizing the cyclohexane ring at positions other than the gem-difluoro center to explore structure-activity relationships.
Modification of the β-Lactam Ring: Synthesizing analogs with different substituents on the four-membered ring to fine-tune reactivity and biological profile.
Bioisosteric Replacement: Replacing the gem-difluoro group with other moieties to understand the role of fluorine in biological interactions. The synthesis of related 7-azaspiro[3.5]nonane derivatives has been explored for their potential as GPR119 agonists. nih.gov Similarly, functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane have been synthesized for drug design purposes. researchgate.netuniv.kiev.ua
Integration with Automated Synthesis and Machine Learning Approaches
The convergence of automated synthesis, high-throughput screening, and machine learning is set to revolutionize chemical research. acs.org The study of this compound can significantly benefit from these technologies:
Automated Synthesis Platforms: Utilizing robotic systems for the automated synthesis and purification of libraries of derivatives, enabling rapid exploration of the chemical space. nih.gov
Machine Learning for Reaction Optimization: Employing machine learning algorithms to predict optimal reaction conditions, thereby improving yields and reducing experimental effort. acs.org Machine learning can also be used to predict the fluorination strength of various reagents. rsc.org
AI-Driven Drug Design: Using artificial intelligence to design novel derivatives with desired properties, predict their biological activity, and propose synthetic routes. scienceblog.com Deep learning models are being developed to predict changes in bioactivity resulting from fluorine substitution. nih.gov
High-Throughput Screening: Combining automated synthesis with high-throughput biological assays to rapidly identify derivatives with promising therapeutic potential.
By leveraging these cutting-edge approaches, the full potential of this compound and its analogs can be unlocked, paving the way for new discoveries in medicinal chemistry and materials science.
Q & A
What are the key structural features of 7,7-difluoro-1-azaspiro[3.5]nonan-2-one, and how do they influence its physicochemical properties?
The compound’s spirocyclic architecture (a fused bicyclic system with a shared nitrogen atom) and the presence of two fluorine atoms at the 7-position are critical. The spiro junction introduces conformational rigidity, which can enhance binding specificity to biological targets. Fluorination at symmetric positions increases electronegativity, improving metabolic stability and membrane permeability. Computational modeling (e.g., DFT calculations) is recommended to quantify steric and electronic effects on reactivity and solubility .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Key factors include:
- Reaction Conditions : Use high-purity starting materials (e.g., fluorinated precursors) and inert atmospheres to avoid side reactions.
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.
- Purification : Employ gradient elution chromatography (C18 columns) or recrystallization in aprotic solvents.
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, stoichiometry) and identify optimal conditions .
What analytical techniques are most effective for characterizing this compound and its intermediates?
- Structural Confirmation : High-resolution NMR (¹H/¹³C/¹⁹F) and X-ray crystallography for spirocyclic conformation analysis.
- Purity Assessment : Reverse-phase HPLC with UV/vis or MS detection (e.g., Chromolith columns for rapid separation).
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds.
Hyphenated techniques (e.g., LC-MS/MS) are critical for detecting trace impurities or degradation products .
How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives?
- Substituent Variation : Synthesize analogs with modified substituents (e.g., alkyl, aryl, or heteroatom groups) at the 1- or 2-position.
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
- Computational Docking : Map steric/electronic interactions with protein active sites (e.g., AutoDock Vina). Correlate results with experimental IC₅₀ values to identify pharmacophoric motifs .
What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Replication Studies : Reproduce assays under standardized conditions (pH, temperature, buffer composition).
- Orthogonal Assays : Validate activity using unrelated techniques (e.g., cell-based vs. enzyme-free assays).
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects, protein isoforms). Statistical tools like ANOVA or Bayesian inference can quantify uncertainty .
What methodologies are suitable for studying the degradation pathways of this compound in environmental or biological systems?
- Forced Degradation : Expose the compound to accelerated conditions (UV light, oxidative/reductive agents) and monitor via LC-TOF-MS.
- Isotope Labeling : Use ¹⁸O or deuterated analogs to trace metabolic byproducts.
- Ecotoxicology Models : Apply OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) to assess environmental persistence .
How can researchers design experiments to elucidate the mechanism of action of this compound in complex biological systems?
- Kinetic Studies : Measure time-dependent inhibition constants (Kᵢ) using stopped-flow spectroscopy.
- Proteomics : Perform SILAC labeling or TMT multiplexing to identify interacting proteins.
- CRISPR Screening : Use genome-wide knockouts to pinpoint genetic dependencies for compound efficacy .
What theoretical frameworks guide the development of this compound as a therapeutic or tool compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
